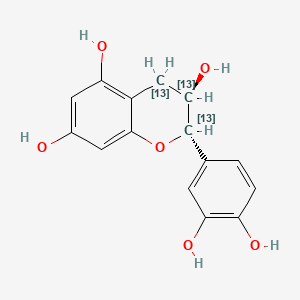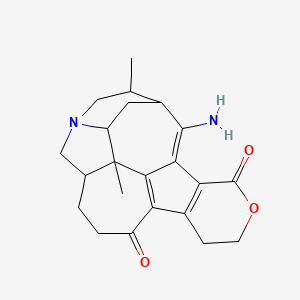
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one: is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a chlorine atom at the fourth position and a methoxy group at the fifth position on the benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 5-methoxy-2-mercaptobenzothiazole.
Formation of Intermediate: The reaction between 4-chloroaniline and 5-methoxy-2-mercaptobenzothiazole in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid.
Major Products Formed
Substitution Reactions: Substituted benzothiazoles with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Condensation Reactions: Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Biological Studies: It is used as a probe or marker in various biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one can be compared with other benzothiazole derivatives, such as:
4-Chloro-1,3-benzothiazol-2(3H)-one: Lacks the methoxy group at the fifth position, which may affect its chemical reactivity and biological activity.
5-Methoxy-1,3-benzothiazol-2(3H)-one:
2-Amino-4-chloro-5-methoxy-1,3-benzothiazole: Contains an amino group at the second position, which can significantly alter its chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
113206-08-9 |
|---|---|
Fórmula molecular |
C8H6ClNO2S |
Peso molecular |
215.651 |
Nombre IUPAC |
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-4-2-3-5-7(6(4)9)10-8(11)13-5/h2-3H,1H3,(H,10,11) |
Clave InChI |
COXVUNARAGQCMT-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)SC(=O)N2)Cl |
Sinónimos |
2(3H)-Benzothiazolone,4-chloro-5-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













